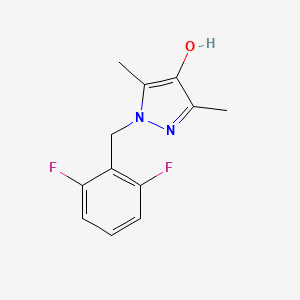

1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

Description

Properties

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-10(13)4-3-5-11(9)14/h3-5,17H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCSBTPSGMFRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=CC=C2F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Alkylation

A foundational approach for introducing the 2,6-difluorobenzyl moiety involves nucleophilic substitution reactions. In this method, a preformed pyrazole intermediate reacts with a 2,6-difluorobenzyl halide (e.g., chloride or bromide). For instance, 3,5-dimethyl-1H-pyrazol-4-ol can undergo alkylation in the presence of a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Key Reaction Parameters:

-

Temperature: 60–80°C

-

Solvent: DMF or acetonitrile

-

Base: K₂CO₃ or triethylamine (Et₃N)

-

Reaction Time: 6–12 hours

The reaction typically proceeds via an SN2 mechanism, where the deprotonated pyrazole oxygen attacks the electrophilic benzyl carbon. Yields for analogous pyrazole alkylations range from 50% to 70%, though steric hindrance from the 2,6-difluoro substituents may reduce efficiency .

Condensation of Amines with β-Diketones

A robust method reported by Krajczyk et al. (2021) involves the direct preparation of N-substituted pyrazoles from primary amines and β-diketones . While the study primarily focuses on aliphatic and aromatic amines, the protocol can be adapted for 2,6-difluorobenzylamine.

General Procedure:

-

Reactants:

-

2,6-Difluorobenzylamine (1.0 equiv)

-

2,4-pentanedione (1.1 equiv)

-

O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv)

-

-

Solvent: DMF (5 mL per mmol of amine)

-

Conditions: 85°C for 1.5 hours

-

Workup: Extraction with ethyl acetate, purification via silica gel chromatography.

This one-pot reaction forms the pyrazole ring through cyclocondensation, with the hydroxylamine derivative acting as an oxidizing agent. For structurally similar compounds (e.g., 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole), yields reach 60% .

Mechanistic Insight:

-

The amine reacts with 2,4-pentanedione to form an enamine intermediate.

-

O-(4-nitrobenzoyl)hydroxylamine facilitates dehydrogenation, aromatizing the pyrazole ring.

Comparative Analysis of Synthetic Routes

Optimization Insights:

-

Solvent Choice: DMF enhances reaction rates in nucleophilic substitutions but complicates purification. Methanol, used in acid-catalyzed methods, simplifies workup but may lower yields .

-

Temperature Control: Elevated temperatures (80–85°C) improve kinetics in condensation routes but risk decomposition of sensitive intermediates .

Scale-Up Considerations

Large-scale synthesis (e.g., 3 mmol) of analogous pyrazoles demonstrates the feasibility of scaling amine condensation methods . Key adjustments include:

-

Solvent Volume: Increased from 5 mL to 20 mL per mmol to maintain homogeneity.

-

Purification: Transition from column chromatography to fractional crystallization for cost efficiency.

For the target compound, pilot-scale trials would require careful monitoring of fluorine-mediated electronic effects, which may alter reaction dynamics compared to non-fluorinated analogs .

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry could address current limitations. For example, visible-light-mediated alkylation might enable milder conditions for introducing the 2,6-difluorobenzyl group, though no direct studies exist yet .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Medicine: The compound may be explored for its pharmacological properties, including its potential as a therapeutic agent.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

TAK-385 (GnRH Antagonist)

Structure: TAK-385 shares the 1-(2,6-difluorobenzyl) substituent but incorporates a thieno[2,3-d]pyrimidine core with additional functional groups, including a dimethylaminomethyl and methoxypyridazine moiety . Key Differences:

- Core Structure: The pyrazole ring in 1-(2,6-difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is replaced with a thienopyrimidine scaffold in TAK-385, enhancing π-π stacking interactions.

- Pharmacology : TAK-385 exhibits potent GnRH antagonism and reduced cytochrome P450 inhibition compared to analogs like sufugolix. This is attributed to the electron-withdrawing difluorobenzyl group improving metabolic stability .

| Property | 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol | TAK-385 |

|---|---|---|

| Core Structure | Pyrazole | Thieno[2,3-d]pyrimidine |

| Key Substituents | 3,5-dimethyl; 4-hydroxyl | Dimethylaminomethyl; methoxypyridazine |

| Biological Activity | Not explicitly reported | GnRH antagonism, CYP450 sparing |

Rufinamide (Anticonvulsant)

Structure : Rufinamide features a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide core .

Key Differences :

- Heterocycle : Rufinamide’s triazole ring contrasts with the pyrazole in the target compound. The carboxamide group in rufinamide enhances water solubility and sodium channel binding.

- Functionality : The hydroxyl group in 1-(2,6-difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol may participate in hydrogen bonding (as per Etter’s graph-set analysis ), while rufinamide’s carboxamide facilitates dipole interactions.

| Property | 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol | Rufinamide |

|---|---|---|

| Core Structure | Pyrazole | 1,2,3-Triazole |

| Key Substituents | 3,5-dimethyl; 4-hydroxyl | Carboxamide |

| Therapeutic Use | Undocumented | Partial-onset seizures, Lennox-Gastaut |

Mechanistic and Structural Insights

- Role of Fluorine : The 2,6-difluorobenzyl group in all three compounds enhances lipophilicity and metabolic stability by reducing oxidative metabolism. Fluorine’s electronegativity also polarizes adjacent bonds, influencing receptor binding .

- Synthetic Challenges : The difluorobenzyl substituent requires precise regioselective synthesis, as seen in rufinamide’s development .

Biological Activity

1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a novel compound with a unique pyrazole structure that incorporates a difluorobenzyl moiety. Its molecular formula is C12H12F2N2O, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structural comparisons with related compounds.

Synthesis

The synthesis of 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves nucleophilic substitution reactions. One effective method includes the formation of an O-tosyl oxazoline derivative, which is then reacted with pyrazole in the presence of a superbase like potassium hydroxide in dimethyl sulfoxide (DMSO). This method ensures high yields of the desired product and allows for further modifications to optimize its pharmacological profile.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the difluorobenzyl group in 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol enhances its lipophilicity, which may influence its interaction with biological targets.

Anticancer Activity

Pyrazole derivatives have shown promise as anticancer agents. They can interact with multiple signaling pathways involved in cancer cell proliferation and survival. For instance, compounds similar to 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol have been reported to inhibit key enzymes and receptors involved in tumor growth .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief .

Antimicrobial Activity

Preliminary studies indicate that pyrazole compounds exhibit antimicrobial properties against various pathogens. The unique structure of 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol may enhance its efficacy against specific bacterial strains .

Comparative Analysis

To better understand the uniqueness of 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1H-pyrazole | Contains a methyl group at position 3 | Simpler structure; less lipophilic |

| 4-Hydroxy-3-methyl-1H-pyrazole | Hydroxyl group at position 4 | Increased hydrophilicity; potential for hydrogen bonding |

| 1-(Phenyl)-3,5-dimethyl-1H-pyrazol-4-ol | Phenyl substitution instead of difluorobenzyl | Different electronic properties due to phenyl group |

| 5-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl group instead of difluorobenzyl | Enhanced electron-withdrawing properties |

The distinct combination of fluorinated aromatic systems and the pyrazole ring structure in 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol may confer unique pharmacological properties compared to these similar compounds.

Case Studies

Several case studies have evaluated the biological activity of pyrazole derivatives:

- Anticancer Study : A study demonstrated that pyrazole derivatives could inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation .

- Anti-inflammatory Research : Research indicated that certain pyrazole compounds effectively reduced inflammation in animal models by inhibiting COX enzymes .

- Antimicrobial Evaluation : A comparative study found that pyrazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving substituted pyrazole precursors and fluorinated benzyl halides. For example, refluxing stoichiometric equivalents of 3,5-dimethyl-1H-pyrazol-4-ol and 2,6-difluorobenzyl bromide in ethanol for 2–4 hours under inert conditions yields the target compound. Optimization includes monitoring reaction progress via TLC and adjusting molar ratios (e.g., 1:1.2 for pyrazole:benzyl halide) to improve yield .

Q. How is the molecular structure of this compound validated, and which crystallographic tools are essential?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (part of the SHELX suite) resolves bond lengths, angles, and torsional parameters. Mercury software aids in visualizing hydrogen-bonding networks and molecular packing. For example, the 2,6-difluorobenzyl group’s dihedral angles with the pyrazole ring can be analyzed to confirm steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm substitution patterns (e.g., fluorine coupling constants in the benzyl group).

- IR : Peaks near 3200–3400 cm indicate hydroxyl groups, while 1500–1600 cm regions highlight C=N/C=C pyrazole vibrations.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the solid-state packing and stability of this compound?

- Methodology : Graph-set analysis (e.g., using Etter’s rules) identifies recurring motifs like or interactions. For instance, the hydroxyl group at position 4 of the pyrazole ring often forms intermolecular hydrogen bonds with adjacent molecules, stabilizing the crystal lattice. Mercury can quantify these interactions via distance-angle heatmaps .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the 2,6-difluorobenzyl group?

- Methodology :

- Disorder modeling : SHELXL’s PART instruction partitions electron density for disordered atoms.

- Validation tools : CheckCIF/PLATON identifies geometric outliers (e.g., unrealistic bond distances).

- Dynamic effects : Variable-temperature XRD or DFT calculations (e.g., using Gaussian) assess whether disorder arises from thermal motion .

Q. How can functionalization at the pyrazole 4-position be achieved, and what are the steric/electronic challenges?

- Methodology : Electrophilic substitution at the hydroxyl group requires protection/deprotection strategies. For example, silylation (e.g., TBSCl) protects the hydroxyl group, enabling alkylation or acylation. Steric hindrance from the 3,5-dimethyl groups may necessitate bulky bases (e.g., LDA) to deprotonate the hydroxyl selectively .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.